Disodium dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-diyl disulfate
Overview
Description
Disodium dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-diyl disulfate, also known as Vat Violet 1, Solubilised, is a complex organic compound with the molecular formula C34H16Cl2O8S2.2Na. This compound is known for its vibrant violet color and is primarily used as a dye in various industrial applications.
Preparation Methods
The synthesis of disodium dichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-diyl disulphate involves several steps. One common method includes the reaction of 9,10-dichloro-27-sulfonatooxy-12-nonacyclo with chlorosulfonic acid in the presence of pyridine and iron powder . The reaction is carried out at temperatures between 35-55°C for 3-5 hours . The product is then purified through filtration, drying, and pulverization .
Chemical Reactions Analysis
Disodium dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-diyl disulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms, to form various substituted derivatives.
Common reagents used in these reactions include chlorosulfonic acid, pyridine, and iron powder . The major products formed from these reactions are typically different derivatives of the original compound, which can have varying properties and applications .
Scientific Research Applications
Disodium dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-diyl disulfate has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and experiments.
Biology: The compound is used in staining techniques to visualize biological samples under a microscope.
Industry: The compound is widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The mechanism of action of disodium dichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-diyl disulphate involves its interaction with various molecular targets. The compound’s sulfonate groups allow it to bind to different substrates, facilitating its use as a dye. The chlorine atoms in the compound can also participate in various chemical reactions, enhancing its versatility.
Comparison with Similar Compounds
Disodium dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-diyl disulfate is unique due to its specific structure and properties. Similar compounds include:
Vat Violet 1: Another name for the same compound.
Arlindone Brilliant Violet I4R: A similar dye with slightly different properties.
Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione: A related compound with different functional groups.
These compounds share some similarities in their chemical structure and applications but differ in their specific properties and uses.
Properties
IUPAC Name |
disodium;(9,10-dichloro-27-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4(13),5,7,9,11,14,16,18,20(32),21,23,25,27,29,33-heptadecaenyl) sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H16Cl2O8S2.2Na/c35-26-14-13-22-21-8-7-18-19-9-11-24-29-16(15-3-1-2-4-23(15)33(24)43-45(37,38)39)5-6-17(27(19)29)20-10-12-25(30(21)28(18)20)34(31(22)32(26)36)44-46(40,41)42;;/h1-14H,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLRYBKSEBCCKJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2OS(=O)(=O)[O-])C=CC5=C4C(=C6C=CC7=C8C6=C5C=CC8=C9C=CC(=C(C9=C7OS(=O)(=O)[O-])Cl)Cl)C=C3.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H14Cl2Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157520 | |
Record name | Disodium dichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-diyl disulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1324-57-8 | |
Record name | Disodium dichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-diyl disulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium dichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-diyl disulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-diyl disulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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